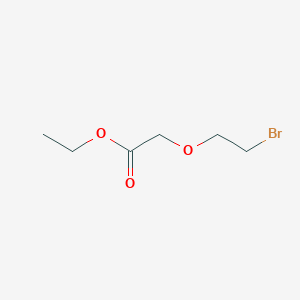![molecular formula C12H15N3 B6266677 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 741717-65-7](/img/no-structure.png)
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a methanamine group
Applications De Recherche Scientifique
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling .
Mode of Action
This compound interacts with the αvβ6 integrin, demonstrating a high affinity for this target . The compound binds to the integrin, potentially altering its function and leading to changes in cell adhesion and signaling .
Biochemical Pathways
These pathways regulate cell growth, differentiation, and migration, among other processes .
Pharmacokinetics
The compound has been found to have a long dissociation half-life (7 hours), indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability . The pharmacokinetic properties of this compound are commensurate with inhaled dosing by nebulization .
Result of Action
The interaction of this compound with the αvβ6 integrin can lead to changes in cell adhesion and signaling . This could potentially influence various cellular processes, including cell growth and migration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy . Additionally, the method of administration (e.g., inhalation via nebulization) can also influence the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenylmethanamine derivative. One common method includes the use of a Buchwald-Hartwig amination reaction, where the pyrazole is coupled with a halogenated phenylmethanamine in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylmethanamines, depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features but different functional groups.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A related compound with a tert-butyl group and a methoxybenzyl substituent.
Uniqueness
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylmethanamine group makes it a versatile intermediate for various synthetic and research applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine' involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with methylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde", "Methylamine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in a suitable solvent.", "Step 2: Add methylamine to the reaction mixture and stir for a few hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for a few more hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
Numéro CAS |
741717-65-7 |
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.3 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



